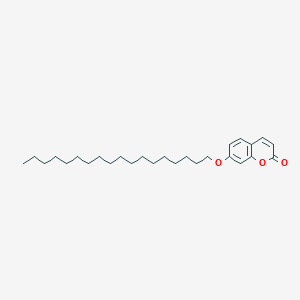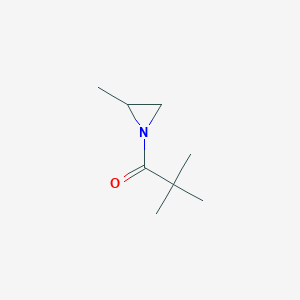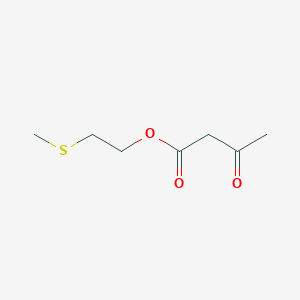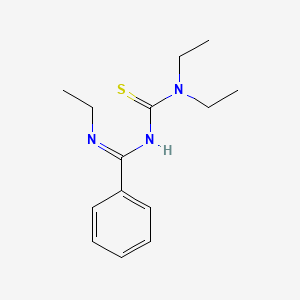![molecular formula C15H14N2S B14350459 N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide CAS No. 90964-41-3](/img/structure/B14350459.png)
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (C=S) attached to a benzene ring, along with a methyl(phenyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide typically involves the condensation of aniline derivatives with benzaldehyde derivatives in the presence of a thioamide source. One common method involves the reaction of N-methylaniline with benzaldehyde in the presence of ammonium thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{(E)-[Methyl(phenyl)amino]methylidene}benzamide: Similar structure but with a carbonyl group (C=O) instead of a thioamide group (C=S).
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenesulfonamide: Contains a sulfonamide group (SO₂NH₂) instead of a thioamide group.
Uniqueness
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
90964-41-3 |
|---|---|
Molekularformel |
C15H14N2S |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
N-[(N-methylanilino)methylidene]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S/c1-17(14-10-6-3-7-11-14)12-16-15(18)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI-Schlüssel |
YMKZJHUMVKVLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=NC(=S)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)




![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)



